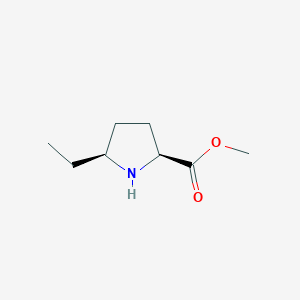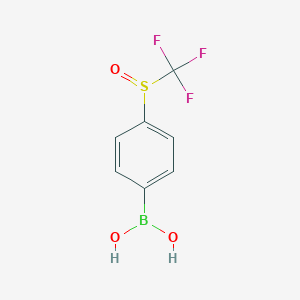
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structural properties, which include a trifluoromethyl group attached to a sulfinyl group on a phenyl ring, with a boronic acid functional group. This compound is used in various chemical reactions and has applications in organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group under appropriate conditions.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: The major product is (4-((Trifluoromethyl)sulfonyl)phenyl)boronic acid.
Reduction: The major product is (4-((Trifluoromethyl)thio)phenyl)boronic acid.
Substitution: The major products are various aryl-substituted derivatives, depending on the coupling partner used.
科学的研究の応用
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
作用機序
The mechanism of action of (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid in chemical reactions involves the activation of the boronic acid group, which facilitates the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl and sulfinyl groups can also influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
(4-(Trifluoromethyl)phenylboronic acid): Similar structure but lacks the sulfinyl group.
(4-(Trifluoromethyl)benzeneboronic acid): Another similar compound with a slightly different naming convention.
Uniqueness
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl and sulfinyl groups, which can impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry .
特性
分子式 |
C7H6BF3O3S |
|---|---|
分子量 |
238.00 g/mol |
IUPAC名 |
[4-(trifluoromethylsulfinyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O3S/c9-7(10,11)15(14)6-3-1-5(2-4-6)8(12)13/h1-4,12-13H |
InChIキー |
VXHFPXQSTKTYNC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)S(=O)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


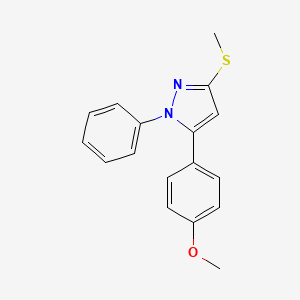
![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)
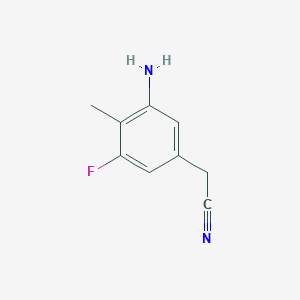

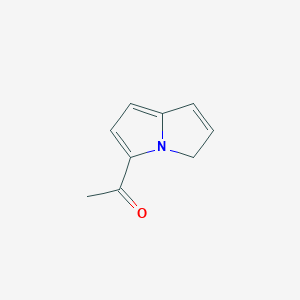
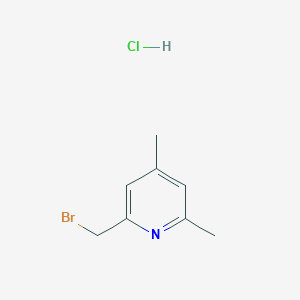
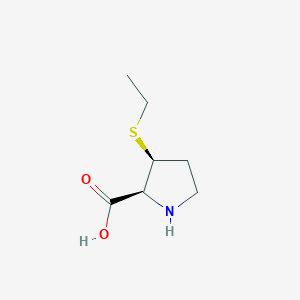
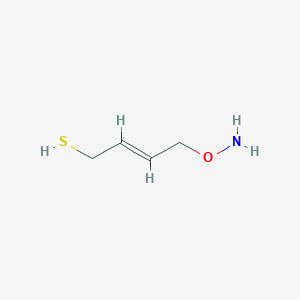
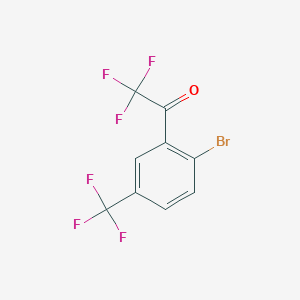
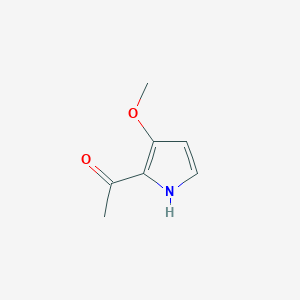
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
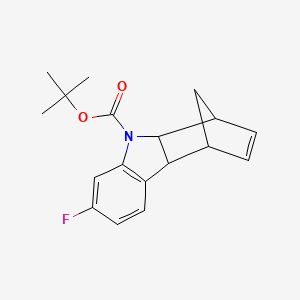
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
